Toceranib vs. Masitinib: Clinical Response Rates in Canine Mast Cell Tumors
In a direct comparative clinical study of high-risk canine mast cell tumors (MCTs), toceranib and masitinib were evaluated for objective response rates. While the study was not powered for non-inferiority, the data show that among 24 dogs treated with either agent, an objective response was achieved in 12/24 (50%) dogs, with no significant difference in overall survival (OS) between the two treatment arms [1]. This indicates that toceranib provides a clinically comparable therapeutic option to masitinib in the treatment of canine MCTs, offering a valuable alternative for veterinary oncologists [1]. The quantitative response data from this head-to-head study provides a benchmark for expected clinical activity when considering toceranib for procurement or clinical trial design.
| Evidence Dimension | Objective Response Rate in High-Risk Canine Mast Cell Tumors |
|---|---|
| Target Compound Data | 50% objective response rate (combined analysis with masitinib, n=24) |
| Comparator Or Baseline | Masitinib (n=20) vs. Toceranib (n=4) in the same study cohort |
| Quantified Difference | Objective response achieved in 12/24 dogs; OS was 146.5 days for responders vs. 47 days for non-responders (p=0.02), with no significant difference between TKI agents |
| Conditions | Prospective-retrospective study; dogs with macroscopic cutaneous MCTs at disease stage II or III |
Why This Matters
This direct clinical comparison demonstrates that toceranib achieves comparable objective response rates to masitinib in a real-world canine MCT population, validating its procurement as an equally effective alternative.
- [1] Horta RS, Giuliano A, Lavalle GE, et al. Clinical, histological, immunohistochemical and genetic factors associated with measurable response of high-risk canine mast cell tumours to tyrosine kinase inhibitors. Vet Comp Oncol. 2017;15(4):1460-1470. View Source
